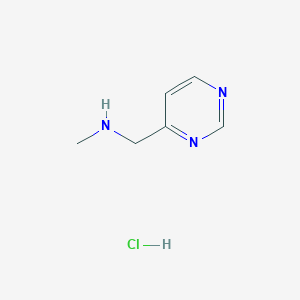

N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride

Description

BenchChem offers high-quality N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-pyrimidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-7-4-6-2-3-8-5-9-6;/h2-3,5,7H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEDNWMWTAFWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696375 | |

| Record name | N-Methyl-1-(pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260783-69-4 | |

| Record name | N-Methyl-1-(pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Methyl-1-(pyrimidin-4-yl)methanamine Structural Analogs

This technical guide details the structural chemistry, synthetic pathways, and medicinal applications of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride (CAS: 179873-38-2 / 1138011-17-2). It is designed for medicinal chemists and pharmacologists utilizing this scaffold as a privileged fragment in kinase inhibitor design and GPCR ligand development.[1]

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

Core Scaffold Identity

The molecule consists of a pyrimidine heteroaromatic ring linked at the C4 position to a secondary methylamine via a methylene bridge.[1] This architecture serves as a critical bioisostere for the 4-aminomethylpyridine and histamine scaffolds.[1]

-

IUPAC Name: N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride[2][3]

-

Molecular Formula: C₆H₉N₃[2] · HCl

-

Key Feature: The pyrimidine ring possesses two nitrogen atoms at positions 1 and 3.[1] Unlike pyridine (one nitrogen), the pyrimidine ring is significantly more electron-deficient, lowering the basicity of the ring nitrogens and altering the

-stacking potential.

Physicochemical Profiling (vs. Analogs)

The transition from pyridine (e.g., in Betahistine analogs) to pyrimidine dramatically shifts the electronic landscape.[1]

| Property | Pyrimidine Core (Target) | Pyridine Analog (4-isomer) | Phenyl Analog | Impact on Drug Design |

| pKa (Ring N) | ~1.1 - 1.3 | ~5.2 | N/A | Pyrimidine is far less basic; remains unprotonated at physiological pH, improving membrane permeability. |

| pKa (Amine) | ~9.4 | ~9.6 | ~9.8 | The electron-withdrawing pyrimidine slightly lowers the amine pKa.[1] |

| LogP | ~ -0.6 (Hydrophilic) | ~ 0.1 | ~ 1.2 | High water solubility; excellent for lowering the LogP of lipophilic leads.[1] |

| H-Bonding | 2 Acceptors (Ring) | 1 Acceptor (Ring) | 0 | Additional vector for H-bond interactions (e.g., with kinase hinge regions). |

Part 2: Synthetic Pathways & Protocols[1][5]

The synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine requires careful handling of the electron-deficient pyrimidine ring, which is susceptible to nucleophilic attack at C2/C6 and ring opening under harsh conditions.

Pathway A: Reductive Amination (Preferred)

This route minimizes byproduct formation and allows for the use of stable precursors.[1]

Mechanism: Condensation of Pyrimidine-4-carboxaldehyde with methylamine to form an imine, followed by selective reduction.

Protocol:

-

Imine Formation: Charge a reaction vessel with Pyrimidine-4-carboxaldehyde (1.0 eq) and anhydrous MeOH (10 V).

-

Add Methylamine (2.0 M in THF, 1.5 eq) dropwise at 0°C. Stir for 2 hours at RT. Observation: Solution typically turns yellow.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (2.0 eq) portion-wise.

-

Quench: Stir for 12 hours. Quench with sat. NaHCO₃.

-

Workup: Extract with DCM/Isopropanol (3:1). Dry organic layer over Na₂SO₄.[1]

-

Salt Formation: Dissolve crude oil in EtOH; add HCl (4M in dioxane) to precipitate the hydrochloride salt.[1]

Pathway B: Nucleophilic Substitution

Used when the aldehyde is unavailable, utilizing 4-(chloromethyl)pyrimidine.[1]

Critical Note: The 4-(chloromethyl)pyrimidine intermediate is unstable and a potent alkylator.[1] It should be generated in situ or used immediately.[1]

Synthesis Visualization (DOT Diagram)[1]

Figure 1: Comparative synthetic routes. Pathway A (Blue) is preferred for scale-up due to intermediate stability.

Part 3: Structural Analog Design & SAR Landscape

Modifying the core scaffold allows for "scaffold hopping" to optimize potency and selectivity.[1]

The "Nitrogen Scan" (Ring Analogs)

Changing the heteroatom placement affects the vector of H-bond acceptance.[1]

-

2-Pyridyl (Betahistine-like): Higher basicity, single acceptor.

-

3-Pyridyl: Changes exit vector geometry; common in kinase inhibitors (e.g., Nilotinib fragments).[1]

-

Pyrazinyl (1,4-diazine): Lowers pKa further; symmetrical.[1]

-

Pyridazinyl (1,2-diazine): Unique "adjacent nitrogen" effect; often increases metabolic stability.[1]

Linker & Amine Modifications

- -Methylation: Introducing a methyl group on the methylene linker creates a chiral center, restricting conformational freedom and potentially improving metabolic stability against amine oxidases.[1]

-

Cyclization: Constraining the amine into a piperidine or azetidine ring (e.g., N-Methyl-1-(piperidin-4-yl)methanamine ) reduces entropic penalties upon binding.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) exploration vectors for the pyrimidine-methanamine scaffold.

Part 4: Applications in Drug Discovery[1][2][6]

Kinase Inhibition (Hinge Binding)

The pyrimidine ring is a "privileged structure" for ATP-competitive kinase inhibitors.[1] The N1 and N3 atoms often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Valine or Threonine residues).[1]

-

Example: In CDK2 or JNK inhibitors, the 4-aminopyrimidine moiety acts as a bidentate ligand.[1] The methanamine tail can extend into the solvent-exposed region or the ribose binding pocket to solubilize the molecule.[1]

LOXL2 Inhibition

Analogs such as (2-Chloropyridin-4-yl)methanamine have demonstrated selectivity for Lysyl Oxidase-Like 2 (LOXL2) enzymes.[4] The pyrimidine analog (N-Methyl-1-(pyrimidin-4-yl)methanamine) occupies similar chemical space, offering a vector to reduce off-target amine oxidase activity (MAO-A/B) due to its lower basicity.

Histaminergic Ligands

Structurally related to Betahistine (a weak H1 agonist/H3 antagonist), the pyrimidine analogs are investigated for H3 receptor antagonism.[1] The electron-deficient ring reduces affinity for H1 (reducing side effects) while maintaining H3 recognition, useful in treating vestibular disorders or cognitive deficits.[1]

References

-

BenchChem. (2025).[1][5] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from 5

-

PubChem. (2025).[1] N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride.[2][3] CID 1138011-17-2.[1][6] Retrieved from

-

McHardy, T., et al. (2010).[1] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from 7[1][3][5][8][4][9][10][11][7][12][13]

-

MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride: LOXL2 Inhibitor.[4] Retrieved from 4

-

Shafique, R., et al. (2024).[1][11] N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors. RSC Advances. Retrieved from 11

Sources

- 1. 4-Pyridinemethanamine | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-METHYL-1-(PYRIMIDIN-4-YL)METHANAMINE - CAS:179873-38-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride | C6H10ClN3 | CID 91933820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (pyrimidin-4-yl)methanamine hydrochloride;CAS No.:1138011-17-2 [chemshuttle.com]

- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 13. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Methyl-1-(pyrimidin-4-yl)methanamine Hydrochloride Solubility & Characterization

[1]

Executive Summary

N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride is a secondary amine building block used primarily in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Structurally, it consists of a pyrimidine ring substituted at the C4 position with an N-methylaminomethyl group, stabilized as a hydrochloride salt.[1][2]

While specific solubility coefficients for this exact intermediate are often proprietary to internal discovery programs, its behavior can be rigorously predicted and determined using the data from its closest structural analogs: (Pyrimidin-4-yl)methanamine (primary amine) and Pyrimidin-4-yl-methanol .[1] This guide provides the estimated solubility profile derived from these analogs and a standardized protocol for experimental verification.

Chemical Identity

| Property | Detail |

| Systematic Name | N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride |

| Structure | Pyrimidine-4-CH₂-NH(CH₃)[3][4][5] · HCl |

| Molecular Formula | C₆H₉N₃ · HCl |

| Molecular Weight | ~159.62 g/mol (Salt) / 123.16 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid (Hygroscopic) |

| Key Functionality | Secondary amine (Nucleophile), Pyrimidine (Acceptor) |

Solubility Profile (Data & Estimates)

The following data aggregates experimental values from structural analogs (Pyrimidin-4-yl-methanol and 4-Picolylamine) to establish a high-confidence solubility window for the target HCl salt.

Predicted Solubility Data

Note: Values are estimated based on the physicochemical properties of hydrophilic amine hydrochloride salts.

| Solvent | Solubility Rating | Estimated Concentration | Mechanistic Insight |

| Water | High | > 50 mg/mL | Ionic dissociation of HCl salt; H-bonding with amine/pyrimidine N. |

| PBS (pH 7.2) | High | ~ 10–20 mg/mL | High solubility, though buffering may suppress ionization slightly compared to pure water. |

| DMSO | High | > 50 mg/mL | Excellent solvation of polar/ionic species; standard stock solvent.[2] |

| Methanol | Moderate-High | ~ 30 mg/mL | Good protic solvent for amine salts; useful for recrystallization.[2] |

| Ethanol | Moderate | ~ 10–20 mg/mL | Reduced solubility compared to MeOH due to alkyl chain length.[2] |

| DCM / Chloroform | Low | < 1 mg/mL | The HCl salt is too polar; requires conversion to free base for extraction.[2] |

| Hexanes / Ether | Insoluble | Negligible | Non-polar solvents cannot overcome the crystal lattice energy of the salt.[2] |

pH-Dependent Behavior (pKa Context)

The secondary amine nitrogen has a predicted pKa of ~9.5–10.0 .[1][2]

Experimental Protocol: Solubility Determination

To validate the exact solubility for regulatory or formulation purposes, the following Thermodynamic Equilibrium Protocol is recommended. This method ensures saturation is reached and distinguishes between kinetic supersaturation and true equilibrium.[1][2]

Workflow Diagram

The following logic flow illustrates the decision-making process for solubility screening.

Caption: Step-wise decision tree for determining thermodynamic solubility of amine salts.

Detailed Methodology

-

Preparation: Weigh 5–10 mg of N-Methyl-1-(pyrimidin-4-yl)methanamine HCl into a clear glass vial.

-

Solvent Addition: Add the target solvent (e.g., Water or DMSO) in small aliquots (50–100 µL).[1][2]

-

Equilibration: Vortex for 1 minute and sonicate for 5–10 minutes at ambient temperature (25°C).

-

Observation:

-

Quantification (Optional): Centrifuge the saturated suspension, filter the supernatant, and analyze via HPLC-UV (detection at 245 nm or 276 nm, typical for pyrimidines).

Handling & Stability Guidelines

Hygroscopicity

As a hydrochloride salt of a small secondary amine, this compound is likely hygroscopic .[1][2]

-

Risk: Absorption of atmospheric moisture will alter the effective molecular weight, leading to stoichiometry errors in synthesis.[1][2]

-

Mitigation: Store under inert gas (Nitrogen/Argon) in a desiccator.[1][2] Allow the vial to reach room temperature before opening to prevent condensation.[1][2]

Free Base Conversion

For reactions requiring the nucleophilic free amine (e.g., SNAr or amide coupling):

References

-

Cayman Chemical. Pyrimidin-4-yl-Methanol Product Insert & Safety Data Sheet.[2] (Analogous solubility data for pyrimidine alcohols).

-

PubChem. 4-Pyridinemethanamine (Analog).[1][2][6] CID 77317.[1][2] (Physicochemical properties of the pyridine isostere). [1][2]

-

Chemical Register. N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride Supplier Data. (Confirmation of commercial availability).[1][2][7][8]

-

BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine. (Methodology for methyl-amine substitution on heterocyclic rings).[1][2] [1][2]

Sources

- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 2. 4-Pyridinemethanamine | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1138011-17-2 | pyrimidin-4-ylmethanamine hydrochloride - Synblock [synblock.com]

- 4. GSRS [precision.fda.gov]

- 5. CAS 1138011-17-2 | pyrimidin-4-ylmethanamine hydrochloride - Synblock [synblock.com]

- 6. Pyrimidine hydrochloride | C4H5ClN2 | CID 21910562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride: A Versatile Building Block in Modern Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] This guide provides an in-depth technical overview of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride, a key building block for the synthesis of complex, biologically active molecules. We will explore its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Significance of the Pyrimidine Moiety

The pyrimidine ring system is a fundamental heterocyclic scaffold found in a vast array of clinically approved drugs.[3] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it an attractive pharmacophore for designing novel therapeutics.[2] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]

N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride provides a strategic entry point for introducing the pyrimidine-4-yl-methylamino moiety into target molecules. The presence of a secondary amine offers a reactive handle for further elaboration, while the pyrimidine ring can be tailored to optimize interactions with biological targets. This building block is particularly relevant in the design of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.[4]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The table below summarizes the key properties of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride and its non-methylated parent compound.

| Property | N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride (Predicted) | pyrimidin-4-ylmethanamine hydrochloride[5][6][7][8] |

| CAS Number | Not available | 1138011-17-2[5][6][7] |

| Molecular Formula | C6H10ClN3 | C5H8ClN3[5][7] |

| Molecular Weight | 159.62 g/mol | 145.59 g/mol [5][7] |

| Purity | >95% (Typical) | >98%[5][7] |

| Appearance | White to off-white solid | Solid |

| Solubility | Soluble in water and polar organic solvents like DMSO and methanol. | Soluble in water.[9] |

| Storage | Store in a dry, sealed place at 2-8°C under an inert atmosphere.[6][10] | Store in a dry, sealed place.[5][7] |

| SMILES | Cl.CNCc1cncnc1 | Cl.NCC1=CC=NC=N1[6] |

Analytical Characterization

The identity and purity of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra would show characteristic peaks for the pyrimidine ring protons, the methylene bridge, and the N-methyl group.[11][12]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is employed to assess the purity of the compound by separating it from any impurities.[3][11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS confirms both the molecular weight and purity of the compound.[5][7]

Synthesis and Mechanistic Rationale

A common and efficient method for the synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine is through the reductive amination of pyrimidine-4-carbaldehyde with methylamine.

Caption: Synthetic pathway for N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride.

Detailed Synthetic Protocol

-

Imine Formation : Pyrimidine-4-carbaldehyde is dissolved in a suitable solvent, such as dichloromethane or methanol. An equimolar amount of methylamine (often as a solution in a solvent like THF or ethanol) is added. The reaction is stirred at room temperature to form the corresponding imine intermediate. The formation of the imine is an equilibrium process, and the removal of water can drive the reaction forward.

-

Reductive Amination : A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. This reagent is preferred as it is selective for the reduction of the imine in the presence of the aldehyde. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification : The reaction is quenched with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

-

Salt Formation : The purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.

Reactivity and Strategic Applications in Drug Discovery

N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride is a bifunctional building block. The secondary amine is a potent nucleophile, while the pyrimidine ring can participate in various coupling reactions.

Key Reactions

-

Amide Coupling : The secondary amine readily reacts with activated carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.

-

Nucleophilic Aromatic Substitution (SNAAr) : The pyrimidine ring can undergo nucleophilic aromatic substitution, particularly if activated with leaving groups at the 2- or 6-positions.

-

Cross-Coupling Reactions : The pyrimidine ring can be functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, if a halide is present on the ring.

Caption: Key reactions of N-Methyl-1-(pyrimidin-4-yl)methanamine.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[13] The pyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region.[4]

N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride can be used to introduce this key hinge-binding element. The methylamino group can be coupled with other fragments to build out the rest of the inhibitor, targeting other regions of the ATP-binding pocket to achieve potency and selectivity.[14][15] For example, it can be used in the synthesis of inhibitors for kinases such as Aurora kinases and cyclin-dependent kinases (CDKs).[4][13]

Experimental Protocols

Protocol for Amide Coupling

-

Reaction Setup : To a solution of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

-

Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Workup : Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for HPLC Analysis

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

-

Gradient : Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride.

-

Hazard Statements : Based on data for analogous compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16][17] It may also cause respiratory irritation.[16][17]

-

Precautionary Statements :

-

Storage : Keep the container tightly closed in a dry and well-ventilated place, preferably under an inert atmosphere.[18]

Conclusion

N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the inherent biological relevance of the pyrimidine scaffold make it an attractive starting material for the synthesis of novel drug candidates, particularly in the field of kinase inhibition. This guide provides a comprehensive overview to aid researchers in effectively utilizing this compound in their drug discovery programs.

References

- Benchchem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

- Benchchem. (n.d.). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.

-

ResearchGate. (n.d.). Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylpyridine-4-methylamine. Retrieved from [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

-

PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Retrieved from [Link]

-

ACS Publications. (n.d.). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

-

PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 1138011-17-2 | pyrimidin-4-ylmethanamine hydrochloride - Synblock [synblock.com]

- 6. (pyrimidin-4-yl)methanamine hydrochloride;CAS No.:1138011-17-2 [chemshuttle.com]

- 7. CAS 1138011-17-2 | pyrimidin-4-ylmethanamine hydrochloride - Synblock [synblock.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 1956365-37-9|N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 14. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

Theoretical Frontiers in Pyrimidine Scaffolds: From Quantum Mechanics to Kinase Inhibitor Design

Executive Summary

The pyrimidine ring system is the pharmacophore backbone of modern oncology and virology, underpinning nucleobases (cytosine, thymine, uracil) and critical kinase inhibitors (e.g., Imatinib, Dasatinib).[1] However, the rational optimization of this scaffold requires navigating complex electronic landscapes—specifically aromaticity modulation, tautomeric equilibria, and site-specific reactivity.

This technical guide synthesizes advanced theoretical methodologies to predict and manipulate the physicochemical properties of pyrimidine derivatives. By integrating Density Functional Theory (DFT), molecular dynamics, and reactivity descriptors, we establish a self-validating computational framework for accelerating hit-to-lead cycles in drug discovery.

Part 1: Electronic Structure & Aromaticity Quantification

Methodological Selection: Beyond B3LYP

While B3LYP is a workhorse, it often fails to accurately describe non-covalent interactions (stacking) and long-range charge transfer in heterocyclic systems. For pyrimidine studies requiring high precision, the following model chemistries are validated:

-

Global Hybrids (M06-2X, wB97XD): Essential for capturing dispersion forces (

stacking) critical in DNA intercalation and kinase hinge binding. -

Basis Sets: A minimum of 6-311++G(d,p) is required.[2][3] The diffuse functions (++) are non-negotiable for describing the lone pairs on pyrimidine nitrogens, which govern hydrogen bonding capability.

Aromaticity Indices

Aromaticity in pyrimidines is not binary; it is a tunable gradient affecting stability and reactivity. We employ a multi-metric approach:

| Index | Method | Interpretation for Pyrimidine |

| NICS(0) | GIAO-NMR at ring center | Negative values indicate diatropic ring current (aromatic). Pyrimidine is generally less aromatic than benzene. |

| NICS(1) | 1Å above ring center | Removes |

| HOMA | Geometric (Bond Lengths) | Measures structural deviation from ideal aromaticity (Benzene = 1.0). Pyrimidines typically score ~0.95-0.98. |

Experimental Protocol: Aromaticity Calculation

-

Geometry Optimization: Opt at wB97XD/6-311++G(d,p) (tight convergence).

-

Frequency Check: Ensure no imaginary frequencies (NIMAG=0).

-

NMR Calculation: Run NMR job using the GIAO method on the optimized geometry.

-

Ghost Atom: Place a Bq (ghost) atom at the ring centroid (0,0,0) and 1Å above (0,0,1) to read shielding tensors.

Figure 1: Self-validating workflow for aromaticity quantification. The frequency check acts as a quality gate before expensive NMR calculations.

Part 2: Tautomerism & Solvation Effects[4][5]

Pyrimidine derivatives, particularly 2- and 4-substituted analogs (e.g., 2-aminopyrimidine, uracil), exhibit significant tautomerism (amine-imine, keto-enol). Ignoring this leads to incorrect docking poses.

Solvent Models

Gas-phase calculations favor the hydroxy-pyrimidine (enol) forms due to lack of stabilization for the dipolar keto forms.

-

Recommendation: Use SMD (Solvation Model based on Density) over standard PCM for calculating

. SMD is parameterized to better reproduce experimental solvation free energies. -

Dielectric Choice: Use water (

) for physiological relevance, and DMSO (

Energetics of Proton Transfer

The transition between tautomers involves a high-energy transition state (TS).

-

Direct Transfer: High barrier (>30 kcal/mol) due to ring strain.

-

Water-Assisted: Inclusion of 1-2 explicit water molecules reduces the barrier significantly (~10-15 kcal/mol) by forming a cyclic proton relay system.

Key Insight: In kinase pockets, specific residues (e.g., Thr gatekeeper) can catalyze this tautomerization, stabilizing a "rare" tautomer that binds tighter than the major species.

Part 3: Spectroscopic Profiling (NMR, IR, UV-Vis)

Accurate prediction of spectra is crucial for structure elucidation of synthesized leads.

NMR Prediction (GIAO)

-

Reference Standard: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

-

Scaling:

. -

Solvent Correction: Implicit solvation (SMD) improves chemical shift accuracy by 0.2-0.5 ppm for protons involved in H-bonding.

UV-Vis (TD-DFT)

-

Functional: CAM-B3LYP or

B97X-D are preferred over B3LYP to correctly predict Charge Transfer (CT) bands. -

States: Calculate at least N=20 excited states to capture the full absorption profile.

Table 1: Comparative Accuracy of Methods for Pyrimidine C-13 NMR

| Method | Basis Set | Mean Absolute Error (ppm) | Computational Cost |

|---|---|---|---|

| B3LYP | 6-31G(d) | 2.5 - 4.0 | Low |

| mPW1PW91 | 6-311+G(2d,p) | 1.2 - 1.8 | Medium (Recommended) |

| WC04 | cc-pVTZ | < 1.0 | High |

Part 4: Reactivity Mapping & Drug Design

Fukui Functions & Dual Descriptors

To predict where metabolic oxidation (P450) or covalent inhibition occurs, we map the electron density response.

-

Nucleophilic Attack (

): Where the LUMO is localized. Target for Michael acceptors (covalent drugs). -

Electrophilic Attack (

): Where the HOMO is localized. Vulnerable to metabolic oxidation.

Protocol:

-

Calculate Neutral (

), Cation ( -

Generate Fukui function cubes:

. -

Visualize Dual Descriptor

.- : Electrophilic site.

- : Nucleophilic site.

Application: Kinase Inhibitor Design

Pyrimidine-based inhibitors (e.g., Palbociclib) typically bind to the ATP hinge region via a bidentate H-bond.

-

Hinge Interaction: N1 (acceptor) and C2-NH2 (donor).

-

Gatekeeper Interaction: C5 substituents control selectivity. Bulky groups at C5 clash with large gatekeepers (e.g., Methionine) but fit small ones (e.g., Threonine).

Figure 2: Integration of quantum reactivity descriptors into the drug design pipeline. Electronic properties feed directly into predictive QSAR models.

References

-

Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Source: Org Med Chem Lett (2014). URL:[Link]

-

Experimental and Optimized Studies of Some Pyrimidine Derivatives. Source: AIP Publishing. URL:[Link]

-

A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Source: RSC Advances (2022). URL:[Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers. Source: MDPI Molecules. URL:[Link]

-

Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. Source: Journal of Physical Chemistry A (2006). URL:[Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Source: Journal of Medicinal Chemistry (2021). URL:[Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Source: MDPI Pharmaceuticals (2021). URL:[Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Source: RSC Advances (2024). URL:[Link]

-

How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? Source: Journal of the American Chemical Society (2021). URL:[Link]

Sources

- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Safety & Handling of N-Methyl-1-(pyrimidin-4-yl)methanamine Hydrochloride

Part 1: Executive Summary & Chemical Identity

N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride (CAS: 1260783-69-4) is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., CDK, COX-2 inhibitors) and other bioactive small molecules.[1]

While often categorized under generic "irritant" protocols, this compound presents specific handling challenges due to its hygroscopic nature and amphoteric solubility profile . Failure to manage moisture uptake during handling can lead to significant stoichiometric errors in downstream coupling reactions (e.g., amide coupling, reductive amination), compromising library purity and yield.

Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| Chemical Name | N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride |

| CAS Number | 1260783-69-4 |

| Molecular Formula | C₆H₉N₃[1][2][3] · xHCl (Typically Monohydrochloride: C₆H₁₀ClN₃) |

| Molecular Weight | ~159.62 g/mol (Monohydrochloride basis) |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| pKa (Predicted) | ~8.2 (Secondary Amine), ~1.5 (Pyrimidine N) |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |

Part 2: Hazard Identification & Toxicology (SAR Analysis)[2]

Note: Specific toxicological data for this exact CAS is limited. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous pyrimidine alkylamines and GHS classifications of the substance class.

GHS Classification & Mechanistic Basis[1]

| Hazard Code | Classification | Mechanistic Insight |

| H315 | Skin Irritation (Cat 2) | The secondary amine functionality, even as a salt, can disrupt the lipid bilayer of the stratum corneum upon moisture contact (sweat), releasing HCl and the free base. |

| H319 | Eye Irritation (Cat 2A) | High solubility allows rapid dissolution in tear fluid, creating a localized hypertonic and acidic environment damaging to corneal epithelium. |

| H335 | STOT SE 3 (Resp.[4][5][6] Irrit.) | Fine dusts from the hydrochloride salt are highly hygroscopic, adhering to mucous membranes in the upper respiratory tract. |

| H302 | Acute Tox.[7][4][6] Oral (Cat 4)* | Predicted based on analogs (e.g., 4-(aminomethyl)pyridine). Pyrimidine derivatives often interfere with thiamine metabolism or nucleic acid synthesis pathways at high doses. |

Critical Incompatibilities

-

Strong Oxidizers: Reaction with peracids or peroxides can generate instable N-oxides.

-

Strong Bases: Liberates the free amine (N-methyl-1-(pyrimidin-4-yl)methanamine), which is volatile, prone to oxidation, and reacts with atmospheric CO₂ to form carbamates.

-

Metals: The hydrochloride salt in the presence of moisture is corrosive to lower-grade stainless steel (304) spatulas. Use 316L Stainless Steel or PTFE-coated tools.

Part 3: Engineering Controls & Handling Protocols[11]

The "Dry-Chain" Weighing Protocol

For drug discovery applications, maintaining precise stoichiometry is paramount. This compound's hygroscopicity requires a "Dry-Chain" approach to prevent water weight from skewing molar equivalents.

Protocol:

-

Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation on the solid.

-

Atmosphere: Handle within a nitrogen-flushed glove box or a fume hood with a localized inert gas stream (inverted funnel method).

-

Transfer: Use antistatic weighing boats. Avoid paper, which retains material.

-

Resealing: Purge the headspace of the source container with Argon before resealing. Parafilm is insufficient; use electrical tape over the cap junction for long-term storage.

Visualization: Safe Weighing Workflow

The following diagram outlines the decision logic for handling hygroscopic amine salts to ensure operator safety and data integrity.

Figure 1: Decision matrix for handling hygroscopic amine hydrochlorides to prevent degradation and exposure.

Part 4: Emergency Response & Waste Management

Exposure Response Matrix

| Exposure Route | Immediate Action | Scientific Rationale |

| Inhalation | Move to fresh air; sit upright. | Upright posture reduces pulmonary edema risk. The salt dust is acidic; do not induce vomiting if swallowed. |

| Skin Contact | Wash with soap/water for 15 min. | Do not use organic solvents (EtOH/Acetone) ; these increase skin permeability and drive the salt deeper into the dermis. |

| Eye Contact | Flush with saline/water for 15 min.[4] | Immediate dilution is critical to prevent corneal opacity from the acidic hydrolysis of the HCl salt. |

| Spill Cleanup | Cover with weak base (Sodium Bicarbonate). | Neutralizes the acidity. Sweep up dry to prevent creating a corrosive slurry. |

Visualization: Emergency Decision Tree

Figure 2: Immediate response protocols for exposure to acidic amine salts.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12238842, Pyridin-4-ylmethanamine hydrochloride. Retrieved from [Link]

-

Fisher Scientific (2023). Safety Data Sheet: Methylamine hydrochloride. Retrieved from [Link] (General amine salt handling protocols).

-

Actylis Lab Solutions (2024). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

Sources

- 1. 1138011-17-2|Pyrimidin-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 3731-53-1|Pyridin-4-ylmethanamine|BLD Pharm [bldpharm.com]

- 3. 179873-38-2 CAS MSDS (4-Pyrimidinemethanamine, N-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. fishersci.se [fishersci.se]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-1-(pyrimidin-4-yl)methanamine Hydrochloride

Abstract

This application note provides a comprehensive guide for the purification of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride, a key building block in pharmaceutical synthesis. The protocol details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, from analytical method development to preparative scale-up. We will delve into the rationale behind critical experimental choices, including stationary phase selection, mobile phase optimization, and the implementation of mass-directed fractionation for enhanced purity and recovery. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient purification workflow for this and structurally related polar basic compounds.

Introduction: The Importance of Purity

N-Methyl-1-(pyrimidin-4-yl)methanamine and its derivatives are integral scaffolds in the development of various therapeutic agents.[1][2] The purity of such active pharmaceutical ingredient (API) precursors is paramount, as impurities can significantly impact the safety, efficacy, and stability of the final drug product.[3] Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex reaction mixtures, ensuring that downstream applications are conducted with material of the highest quality.[4]

This document outlines a systematic approach to purify N-Methyl-1-(pyrimidin-4-yl)methanamine as its hydrochloride salt. The target compound is a polar, basic molecule, which presents specific challenges for chromatographic separation. Our methodology is designed to address these challenges, ensuring good peak shape, high resolution, and efficient recovery.

Foundational Principles: Method Development Strategy

A successful preparative purification is built upon a well-developed analytical method. The overall workflow involves a logical progression from small-scale method development to large-scale purification.[3][5]

Figure 1: A stepwise workflow for analytical to preparative HPLC.

Experimental Protocol: A Step-by-Step Guide

Materials and Instrumentation

| Item | Specification |

| HPLC System | Preparative HPLC system with binary gradient pump, autosampler, column oven, and fraction collector. An Agilent 1100 Series or Waters AutoPurification system is suitable.[6][7] |

| Detectors | Photodiode Array (PDA) Detector and a Mass Spectrometer (MS) for mass-directed purification.[8] |

| Analytical Column | C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size. |

| Preparative Column | C18 reversed-phase column with identical stationary phase chemistry, 21.2 x 150 mm, 5 µm particle size. |

| Solvents | HPLC-grade acetonitrile (ACN) and methanol (MeOH).[9] |

| Reagents | Formic acid (FA) or trifluoroacetic acid (TFA), HPLC grade. |

| Sample | Crude N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride dissolved in a suitable solvent (e.g., Water:ACN 95:5). |

Phase 1: Analytical Method Development

The goal of this phase is to achieve a robust separation of the target compound from its impurities at the analytical scale.

Rationale for Method Choices:

-

Stationary Phase: A C18 stationary phase is chosen as it is a versatile, non-polar phase suitable for the separation of a wide range of compounds, including pyrimidine derivatives, based on hydrophobicity.[9][10]

-

Mobile Phase: A combination of water and an organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC.[11] Given the polar nature of the target compound, a gradient elution starting with a high aqueous content is necessary for retention.[12]

-

pH Modifier: The target compound is a basic amine. To ensure good peak shape and prevent tailing, it is crucial to maintain a consistent ionized state. This is achieved by acidifying the mobile phase with a modifier like formic acid or TFA to a pH at least 2 units below the pKa of the amine.[13] Formic acid is often preferred for preparative work as it is more easily removed during solvent evaporation compared to TFA.

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Initial Analytical Gradient:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL of a 1 mg/mL sample solution.

-

Detection: PDA at 254 nm and MS scan (positive ion mode).

-

-

Gradient Profile (Scouting Run):

| Time (min) | % Mobile Phase B (ACN) |

| 0.0 | 5 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 5 |

| 15.0 | 5 |

-

Optimization: Analyze the resulting chromatogram. Adjust the gradient steepness to improve the resolution between the target peak and any closely eluting impurities. A shallower gradient around the elution time of the target compound will enhance separation.[5]

Phase 2: Method Scale-Up and Preparative Purification

Once an optimized analytical method is established, the next step is to scale it for preparative purification.

Loading Study:

Before scaling up, it is essential to determine the maximum sample load the analytical column can handle without compromising resolution.[5] This is done by incrementally increasing the injection volume or sample concentration until a noticeable decrease in resolution is observed.

Scale-Up Calculations:

The analytical method parameters are scaled to the preparative column dimensions to maintain a similar separation. The key is to keep the linear velocity constant. The following equation can be used to calculate the preparative flow rate:[14][15]

Fprep = Fanalyt × (dprep2 / danalyt2)

Where:

-

Fprep = Preparative flow rate

-

Fanalyt = Analytical flow rate (1.0 mL/min)

-

dprep = Preparative column diameter (21.2 mm)

-

danalyt = Analytical column diameter (4.6 mm)

Step-by-Step Preparative Protocol:

-

Calculate Preparative Flow Rate:

-

Fprep = 1.0 mL/min × (21.22 / 4.62) ≈ 21.2 mL/min.

-

-

Adjust Gradient Times: Since the column lengths are the same, the gradient time points remain proportional. The total run time will be similar to the analytical method.

-

Determine Injection Volume: The injection volume can be scaled based on the column volume. A conservative starting point for a 21.2 x 150 mm column would be 0.5-1.0 mL of a concentrated crude sample solution.

-

Set Up the Preparative Run:

-

Equilibrate the preparative column with the initial mobile phase conditions (95% A, 5% B).

-

Inject the crude sample.

-

Run the scaled-up gradient at the calculated flow rate.

-

-

Fraction Collection: Utilize a mass-directed fraction collector.[8][16] Set the system to trigger collection based on the mass-to-charge ratio (m/z) of the target compound, N-Methyl-1-(pyrimidin-4-yl)methanamine. This is highly specific and avoids the collection of impurities that might co-elute or have similar UV absorbance.[8]

Sources

- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]

- 4. shimadzu.com [shimadzu.com]

- 5. agilent.com [agilent.com]

- 6. lcms.cz [lcms.cz]

- 7. lcms.cz [lcms.cz]

- 8. waters.com [waters.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 12. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labcompare.com [labcompare.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

Application Note: Synthetic Routes to Substituted Pyrimidine Derivatives

Introduction: The Pyrimidine Pharmacophore[1]

The pyrimidine nucleus is arguably the most "privileged" scaffold in medicinal chemistry. Beyond its fundamental role in biology (cytosine, thymine, uracil), substituted pyrimidines form the core of blockbuster therapeutics ranging from oncology (e.g., Imatinib, Fluorouracil) to antivirals and statins (Rosuvastatin).

For the drug development chemist, the challenge is not merely accessing the ring, but achieving substitution precision . This guide moves beyond textbook definitions to provide a practical, causality-driven roadmap for synthesizing substituted pyrimidines via two distinct logic streams: Component Assembly (Cyclocondensation) and Core Functionalization (Regioselective Coupling).

Strategic Pathway Analysis

De Novo Assembly: The Biginelli & Pinner Logic

The most efficient route to polysubstituted dihydropyrimidines (DHPMs) is the Multi-Component Reaction (MCR). The Biginelli reaction is the archetype, condensing an aldehyde, a

-

Mechanistic Insight: The reaction is acid-catalyzed. The "sweet spot" for optimization lies in the N-acyliminium ion intermediate. Weak Lewis acids (e.g.,

) often outperform Brønsted acids by stabilizing this intermediate without degrading sensitive aldehyde functionalities.

Core Functionalization: The Regioselectivity Rules

When starting from halogenated pyrimidines (e.g., 2,4-dichloropyrimidine), reactivity is dictated by electronic deficiency.

-

The Rule of Positions: Nucleophilic attack occurs preferentially at C4 (or C6) over C2 .

-

Causality: The nitrogen atoms at positions 1 and 3 exert a stronger electron-withdrawing inductive effect on C4/C6 than on C2. Additionally, the intermediate Meisenheimer complex at C4 is more stabilized by resonance.

-

C5 Reactivity: C5 is electron-rich (comparable to benzene) and is the target for Electrophilic Aromatic Substitution (

), such as halogenation or nitration.

Visualizing the Synthetic Logic

Figure 1: Decision matrix for selecting between cyclocondensation and functionalization routes based on target architecture.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Green Biginelli Synthesis

Application: Rapid generation of dihydropyrimidinone libraries.

Mechanism: Lewis-acid catalyzed condensation via

Reagents & Equipment:

-

Benzaldehyde derivatives (1.0 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Urea/Thiourea (1.2 equiv)

-

Catalyst: Ytterbium(III) triflate [

] (5 mol%) -

Solvent: Ethanol (or solvent-free)

-

Equipment: Monowave reactor (e.g., Anton Paar or Biotage)

Step-by-Step Methodology:

-

Charge: In a 10 mL microwave vial, combine benzaldehyde (2.0 mmol), ethyl acetoacetate (2.0 mmol), and urea (2.4 mmol).

-

Catalyst: Add

(0.1 mmol, 62 mg). Add 1 mL EtOH (optional; solvent-free is viable for liquid aldehydes). -

Irradiation: Cap the vial. Program the microwave:

-

Temperature: 100 °C

-

Hold Time: 10 minutes

-

Stirring: High (600 rpm)

-

-

Workup: Cool to room temperature. The reaction mixture will likely solidify.

-

Purification: Pour the mixture into crushed ice (20 g). Stir for 15 minutes. Filter the solid precipitate.[2][3]

-

Recrystallization: Recrystallize from hot ethanol to afford pure 3,4-dihydropyrimidin-2(1H)-one.

Validation Criteria:

-

TLC: Disappearance of aldehyde spot (UV active).

-

Yield: Typical isolated yields >85%.

Protocol B: Regioselective C4-Arylation (Suzuki-Miyaura)

Application: Synthesis of kinase inhibitor scaffolds starting from 2,4-dichloropyrimidine. Key Concept: Exploiting the electronic difference between C4 and C2.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Arylboronic acid (1.05 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a reaction tube, dissolve 2,4-dichloropyrimidine (1.0 mmol) and arylboronic acid (1.05 mmol) in DME (3 mL). Sparge with Argon for 5 minutes.

-

Catalyst Addition: Add

(0.03 mmol) and aqueous -

Reaction: Seal the tube. Heat to 80 °C for 4–6 hours.

-

Note: Do not exceed 100 °C or extend time excessively, as this promotes bis-coupling (C2/C4).

-

-

Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The 4-substituted isomer elutes first in most systems due to lower polarity compared to the 2-substitued or bis-substituted byproducts.

Data Summary: Regioselectivity Trends

| Substrate | Nucleophile/Partner | Conditions | Major Product | Selectivity Ratio (C4:C2) |

| 2,4-Dichloropyrimidine | Phenylboronic Acid | 4-Phenyl | > 95:5 | |

| 2,4-Dichloropyrimidine | Morpholine (Amine) | 4-Morpholino | ~ 90:10 | |

| 2,4-Dichloropyrimidine | Sodium Methoxide | MeOH, 0°C | 4-Methoxy | > 98:2 |

Troubleshooting & Optimization

Controlling Hydrolysis

Chloropyrimidines are prone to hydrolysis to pyrimidinones (tautomers of hydroxypyrimidines) under basic aqueous conditions.

-

Symptom: Appearance of a highly polar spot on TLC that does not move in 30% EtOAc/Hex.

-

Fix: Use anhydrous bases (

,

Overcoming Catalyst Poisoning

The pyrimidine nitrogens can coordinate to Palladium, poisoning the catalyst.

-

Fix: Use bidentate ligands with large bite angles (e.g., Xantphos, BINAP) or high catalyst loading of "throw-away" ligands (

).

Visualizing the Regioselectivity Pathway

Figure 2: Reaction coordinate logic for mono- vs. bis-functionalization.

References

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed. Available at: [Link] (Search Term: Regioselective SNAr 2,4-dichloropyrimidine)

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction). ChemRxiv. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (PMC). Available at: [Link]

Sources

Technical Guide: Evaluation of N-Methyl-1-(pyrimidin-4-yl)methanamine Hydrochloride in Cancer Cell Line Studies

Executive Summary & Compound Profile

N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride (CAS: 1138011-17-2 / Free base analog: 179873-38-2) is a low-molecular-weight privileged scaffold fragment used in oncology drug discovery. Unlike potent clinical candidates (e.g., Imatinib, Dasatinib), this compound represents a minimal pharmacophore —a structural core that binds weakly but specifically to ATP-binding pockets of kinases (e.g., PLK4, CDK) or the substrate channels of epigenetic erasers (e.g., LSD1/KDM1A).

In cancer cell line studies, this compound is primarily utilized for three critical applications:

-

Fragment-Based Drug Discovery (FBDD): As a starting "seed" to identify novel binding sites via high-concentration screening.

-

Negative Control: To validate the necessity of "tail" moieties in larger inhibitors (proving that the core alone is insufficient for nanomolar potency).

-

Synthetic Intermediate: As a precursor for "Scaffold Hopping" to generate novel aminopyrimidine derivatives.

Chemical Specifications

| Property | Detail |

| Chemical Name | N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride |

| Molecular Formula | C₆H₉N₃[1][2][3][4][5][6] · xHCl (Salt form varies, typically mono- or dihydrochloride) |

| Molecular Weight | ~159.62 g/mol (HCl salt) |

| Solubility | Water: >50 mg/mL (Highly Soluble); DMSO: >100 mg/mL |

| Storage | -20°C, Desiccated (Hygroscopic) |

| Primary Targets | Serine/Threonine Kinases (PLK4, CDK), Epigenetic Demethylases (LSD1) |

Mechanism of Action & Rationale

The "Warhead" Hypothesis

The pyrimidine-amine motif functions as a hydrogen-bond acceptor/donor pair that mimics the adenine ring of ATP. In the context of Polo-like Kinase 4 (PLK4) or Cyclin-Dependent Kinases (CDKs) , this fragment anchors the molecule into the hinge region of the kinase domain.

-

Derivatives: When derivatized with hydrophobic "tails" (e.g., phenyl-morpholines), the potency increases from micromolar (µM) to nanomolar (nM).

-

Standalone Activity: As a standalone fragment, N-Methyl-1-(pyrimidin-4-yl)methanamine typically exhibits low potency (IC₅₀ > 50–100 µM) .

-

Critical Insight: If you observe high potency (IC₅₀ < 1 µM) with this fragment alone, suspect off-target toxicity , pH artifacts, or compound aggregation.

-

Pathway Visualization

The following diagram illustrates the role of PLK4 in Centrosome Duplication (a key target in Breast Cancer lines like MCF-7) and how this scaffold intervenes.

Caption: Mechanism of PLK4 inhibition leading to mitotic catastrophe in cancer cells. The fragment serves as the binding anchor for optimized inhibitors.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Critical Step)

Why this matters: The hydrochloride salt is acidic. Direct addition to cell culture media without buffering will cause pH-induced cytotoxicity, generating false positives.

-

Weighing: Weigh 10 mg of N-Methyl-1-(pyrimidin-4-yl)methanamine HCl.

-

Solvent: Dissolve in DMSO to create a 100 mM Master Stock.

-

Calculation: For MW ~159.6, dissolve 10 mg in ~626 µL DMSO.

-

-

pH Check: Dilute 10 µL of stock into 990 µL of PBS. Check pH. If pH < 7.0, the stock is too acidic for direct high-volume use.

-

Correction: If using aqueous stock, buffer with 100 mM HEPES (pH 7.4). If using DMSO, the high dilution factor in media (1:1000) usually negates pH effects, but controls are mandatory .

-

-

Storage: Aliquot into 50 µL vials. Store at -20°C. Avoid freeze-thaw cycles.

Protocol B: High-Concentration Fragment Screening (Cell Viability)

Target: Determine the "Baseline Toxicity" of the scaffold. Cell Lines: MCF-7 (Breast), K562 (Leukemia).

-

Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 90 µL complete media. Incubate 24h.

-

Treatment Preparation:

-

Prepare a serial dilution of the compound in media.

-

Range: Since this is a fragment, test high concentrations: 1000 µM, 300 µM, 100 µM, 30 µM, 10 µM, 1 µM .

-

Note: Ensure DMSO concentration remains constant (e.g., 0.5% or 1%) across all wells.

-

-

Incubation: Treat cells for 72 hours .

-

Readout: Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.

-

Data Analysis:

-

Plot Log[Concentration] vs. % Viability.

-

Expected Result: You should see a shallow curve with an IC₅₀ > 100 µM.

-

Interpretation: If IC₅₀ is >100 µM, the fragment is non-toxic and suitable for derivatization. If IC₅₀ < 10 µM, validate for off-target effects (e.g., lysosomal trapping).

-

Protocol C: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Why this matters: To prove the fragment actually enters the cell and binds a target (e.g., PLK4) despite weak potency.

-

Transfection: (Optional) Transfect HEK293T cells with a PLK4-flag plasmid if endogenous levels are too low.

-

Treatment: Treat cells with 500 µM of the fragment for 1 hour. (High conc. is needed for fragments).

-

Harvest & Heat Shock:

-

Harvest cells and resuspend in PBS.

-

Aliquot into PCR tubes.

-

Heat individual tubes to a gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C.

-

Heat for 3 minutes, then cool to 25°C.

-

-

Lysis: Lyse cells (freeze-thaw x3 or mild detergent). Centrifuge to pellet precipitated (unbound/unstable) proteins.

-

Western Blot: Run the supernatant on SDS-PAGE. Blot for PLK4.

-

Analysis:

-

Compare the "Melting Temperature" (Tm) of PLK4 in DMSO vs. Fragment-treated samples.

-

Success Criteria: A shift in Tm (ΔTm) of >2°C indicates direct binding of the fragment to the protein, stabilizing it against heat denaturation.

-

Fragment-to-Lead Workflow

The following diagram outlines how this specific compound fits into the broader drug discovery pipeline.

Caption: Workflow for evolving the pyrimidine-amine fragment into a potent inhibitor.

References

-

PLK4 Inhibition: "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." National Institutes of Health (NIH).

-

Fragment-Based Discovery: "Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery." MDPI Pharmaceuticals.

-

LSD1/KDM1A Context: "Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects." Journal of Experimental & Clinical Cancer Research.

-

Chemical Identity: "N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride - Substance Information." PubChem/NIH.

Disclaimer: This protocol is intended for research use only. N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride is a chemical intermediate and is not approved for clinical use. Always consult the Safety Data Sheet (SDS) before handling.

Sources

- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Experimental Design and High-Throughput Screening of Pyrimidine-Based Compounds

Introduction: The Enduring Potential of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence in nature, notably as a fundamental component of nucleic acids (uracil, thymine, and cytosine) and vitamin B1, underscores its biological significance.[2] The versatile nature of the pyrimidine core allows for extensive chemical modifications, enabling the creation of diverse compound libraries with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] This inherent adaptability makes pyrimidine-based compounds prime candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.[4]

This guide provides a comprehensive framework for the experimental design of screening pyrimidine-based compound libraries. It is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols. The focus is on establishing a robust and self-validating screening cascade to identify and validate promising hit compounds for further development.

Chapter 1: The Strategic Imperative of Assay Selection in a Screening Campaign

The initial step in any screening campaign is the selection and development of a primary assay that is robust, reproducible, and relevant to the biological question being addressed. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical decision that will shape the entire discovery workflow.[5]

1.1 Biochemical Assays: Isolating the Target Interaction

Biochemical assays, conducted in a cell-free system, are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[6] This approach offers the advantage of a controlled environment to study specific molecular interactions, providing clear, quantitative data on a compound's potency and mechanism of action.[7]

-

Causality in Choice: Biochemical assays are often the preferred starting point when the biological target is well-validated and a purified, active form of the target is available. They are particularly well-suited for identifying direct inhibitors or activators of a specific protein.

1.2 Cell-Based Assays: A Window into Cellular Function

In contrast, cell-based assays utilize living cells to assess a compound's effect on a particular cellular process or phenotype.[8] These assays provide a more physiologically relevant context, as they account for factors such as cell permeability, metabolism, and off-target effects that are not captured in biochemical screens.[9]

-

Causality in Choice: Cell-based assays are invaluable when the specific molecular target is unknown or when the goal is to identify compounds that modulate a complex cellular pathway. They are also crucial for confirming the cellular activity of hits identified in biochemical screens.[10]

Table 1: Comparison of Biochemical and Cell-Based Screening Assays

| Feature | Biochemical Assays | Cell-Based Assays |

| System | Cell-free, purified components | Whole, living cells |

| Primary Output | Direct target interaction (e.g., IC50) | Cellular phenotype (e.g., viability, signaling) |

| Physiological Relevance | Lower | Higher |

| Throughput | Generally higher | Can be high, but often more complex |

| Information Gained | Mechanism of action, direct potency | Cellular efficacy, permeability, toxicity |

| Follow-up Complexity | Simpler | More resource-intensive |

Chapter 2: The High-Throughput Screening (HTS) Workflow: From Primary Screen to Validated Hit

A successful HTS campaign is a multi-step process designed to systematically identify and validate promising compounds from a large library. The workflow is structured as a funnel, starting with a broad primary screen and progressively narrowing the number of compounds through a series of increasingly rigorous secondary and orthogonal assays.

Figure 1: A generalized workflow for a high-throughput screening campaign.

2.1 Primary Screening: Casting a Wide Net

The primary screen involves testing every compound in the library at a single, high concentration to identify initial "hits" that exhibit activity in the chosen assay.[11] The goal is to maximize the chances of finding active compounds while minimizing the number of false negatives.

2.2 Hit Confirmation and Validation: Separating the Wheat from the Chaff

Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity and eliminate false positives.[12] This critical phase includes:

-

Dose-Response Confirmation: Active compounds are re-tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).

-

Orthogonal Assays: Hits are evaluated in a different assay format that measures the same biological endpoint but uses a different detection technology. This helps to rule out assay-specific artifacts.[13]

-

Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) or that exhibit non-specific activity.

2.3 Structure-Activity Relationship (SAR) Studies: Building a Path to Better Drugs

Validated hits with desirable properties serve as the starting point for medicinal chemistry efforts to synthesize and test analogs.[14] This process, known as structure-activity relationship (SAR) analysis, aims to improve the potency, selectivity, and drug-like properties of the initial hits.[2][3]

Chapter 3: Detailed Protocols for Key Screening Assays

The following protocols provide step-by-step methodologies for common assays used in the screening of pyrimidine-based compounds.

Protocol 1: Primary Screen - Fluorescence-Based Protein Kinase Inhibition Assay

This protocol describes a fluorescence-based assay to identify inhibitors of a specific protein kinase, a common target for pyrimidine-based compounds.[15][16]

Materials:

-

Purified recombinant protein kinase

-

Fluorescently labeled peptide substrate[15]

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Pyrimidine compound library (dissolved in DMSO)

-

384-well, low-volume, black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Dispense 50 nL of each pyrimidine compound (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO only.

-

Enzyme Preparation: Prepare a solution of the protein kinase in assay buffer at a 2X final concentration.

-

Substrate/ATP Mix Preparation: Prepare a solution containing the fluorescent peptide substrate and ATP in assay buffer at a 2X final concentration.

-

Reaction Initiation:

-

Add 10 µL of the 2X enzyme solution to each well of the compound plate.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Add 10 µL of the 2X substrate/ATP mix to each well to start the reaction.[17]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.[15]

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

Protocol 2: Secondary Screen - Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the cytotoxic effects of hit compounds on a cancer cell line.[18][19] This assay quantifies ATP, an indicator of metabolically active cells.[18]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hit compounds from the primary screen (in DMSO)

-

CellTiter-Glo® Reagent (Promega)[18]

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Add 100 µL of the diluted compounds to the appropriate wells. Include vehicle (DMSO) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[19]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Detection: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Determine the IC50 value for each compound by plotting the percent cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Chapter 4: Data Interpretation and Hit Prioritization

The data generated from the screening cascade must be carefully analyzed to prioritize the most promising hits for further development.